molecular formula C11H15NO2 B062696 (R)-4,5-Dimethoxy-indan-1-ylamine CAS No. 168902-81-6

(R)-4,5-Dimethoxy-indan-1-ylamine

Cat. No. B062696
CAS RN: 168902-81-6
M. Wt: 193.24 g/mol
InChI Key: ICXCASJKIQAMSF-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4,5-Dimethoxy-indan-1-ylamine, also known as DOI, is a psychoactive drug that belongs to the class of phenethylamines. It has been found to have potent effects on serotonin receptors and is known to be a selective agonist of the 5-HT2A receptor. DOI has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism Of Action

(R)-4,5-Dimethoxy-indan-1-ylamine acts as a selective agonist of the 5-HT2A receptor, which is a subtype of serotonin receptor. Activation of this receptor leads to an increase in intracellular calcium signaling and the activation of various downstream signaling pathways. The exact mechanism of action of (R)-4,5-Dimethoxy-indan-1-ylamine is not fully understood, but it is believed to modulate the activity of various neurotransmitters in the brain.
Biochemical and Physiological Effects:
(R)-4,5-Dimethoxy-indan-1-ylamine has been found to have a range of biochemical and physiological effects in the brain. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in various brain regions. (R)-4,5-Dimethoxy-indan-1-ylamine has also been found to alter the activity of various brain regions, including the prefrontal cortex, amygdala, and hippocampus.

Advantages And Limitations For Lab Experiments

(R)-4,5-Dimethoxy-indan-1-ylamine has several advantages for use in scientific research. It has a high affinity for the 5-HT2A receptor, making it a useful tool for studying the function of this receptor. (R)-4,5-Dimethoxy-indan-1-ylamine is also highly selective for this receptor, making it less likely to produce off-target effects. However, the use of (R)-4,5-Dimethoxy-indan-1-ylamine in lab experiments is limited by its potential toxicity and the specialized equipment and knowledge required for its synthesis.

Future Directions

There are several future directions for research on (R)-4,5-Dimethoxy-indan-1-ylamine. One area of interest is the role of the 5-HT2A receptor in various psychiatric disorders, including schizophrenia, depression, and anxiety. (R)-4,5-Dimethoxy-indan-1-ylamine may also be useful in studying the effects of serotonin on social behavior and cognition. Additionally, the development of novel compounds that target the 5-HT2A receptor may have potential therapeutic applications for various neurological and psychiatric disorders.

Synthesis Methods

(R)-4,5-Dimethoxy-indan-1-ylamine can be synthesized through various methods, including the reduction of 4,5-dimethoxy-2-nitrobenzene, the condensation of indanone with 4,5-dimethoxy-2-nitrobenzaldehyde, and the reduction of the resulting Schiff base. The synthesis of (R)-4,5-Dimethoxy-indan-1-ylamine requires specialized equipment and knowledge of organic chemistry.

Scientific Research Applications

(R)-4,5-Dimethoxy-indan-1-ylamine has been used extensively in scientific research as a tool to study the function of serotonin receptors in the brain. It has been found to have a high affinity for the 5-HT2A receptor and has been used to study the role of this receptor in various neurological and psychiatric disorders. (R)-4,5-Dimethoxy-indan-1-ylamine has also been used to study the effects of serotonin on behavior, cognition, and emotion.

properties

IUPAC Name

(1R)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12/h4,6,9H,3,5,12H2,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXCASJKIQAMSF-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(CC2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C=C1)[C@@H](CC2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4,5-Dimethoxy-indan-1-ylamine

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